REACTION_CXSMILES
|
[NH:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][CH2:4][CH2:3][C:2]1=O.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:14]>N1C=CC=CC=1>[NH:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][CH2:4][CH2:3][C:2]1=[S:14]
|
Name
|
|
Quantity
|
12.435 g
|
Type
|
reactant
|
Smiles
|
N1C(CCCC2=C1C=CC=C2)=O
|
Name
|
|
Quantity
|
34.3 g
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
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Name
|
|
Quantity
|
309 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
(reflux) for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was decanted
|
Type
|
ADDITION
|
Details
|
water was added
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
pre-absorbed onto silica gel
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (Analogix IntelliFlash™ 280, SF10-150)
|
Type
|
WASH
|
Details
|
eluting with 30% ethyl acetate/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(CCCC2=C1C=CC=C2)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |